5-Bromo-2-chloro-4-phenyl-pyrimidine
Description
Significance of Pyrimidine (B1678525) Heterocycles in Medicinal and Materials Science
The pyrimidine nucleus, a six-membered heterocyclic aromatic ring containing two nitrogen atoms, is a fundamental structural motif in a multitude of biologically active compounds. Its prevalence in the very fabric of life, as seen in the nucleobases cytosine, thymine, and uracil, underscores its profound biological significance. This inherent bio-relevance has inspired chemists to explore pyrimidine derivatives for a wide range of therapeutic applications. Indeed, the pyrimidine scaffold is a cornerstone in the development of anticancer, antiviral, antimicrobial, and anti-inflammatory agents. Beyond the realm of medicine, pyrimidine-based structures are also being investigated for their potential in materials science, including the development of organic light-emitting diodes (OLEDs) and other functional materials, owing to their unique electronic and photophysical properties.
Role of Halogenated Pyrimidines as Strategic Synthetic Intermediates
The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. Halogens, such as bromine and chlorine, act as versatile handles for a variety of chemical transformations. They serve as excellent leaving groups in nucleophilic substitution reactions and are pivotal for engaging in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This reactivity allows for the regioselective introduction of a wide array of substituents, including alkyl, aryl, and amino groups, thereby enabling the systematic construction of complex molecular architectures and the exploration of vast chemical spaces in drug discovery and materials development.
Overview of 5-Bromo-2-chloro-4-phenyl-pyrimidine within the Halogenated Pyrimidine Landscape
This compound is a dihalogenated pyrimidine derivative that features both a bromine and a chlorine substituent at positions 5 and 2, respectively, and a phenyl group at position 4. This specific arrangement of functional groups makes it a potentially valuable intermediate for the synthesis of polysubstituted pyrimidines. The differential reactivity of the C-Cl and C-Br bonds can, in principle, allow for selective, stepwise functionalization, offering a strategic advantage in multistep synthetic sequences.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-4-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAUJFFEFQWJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties of 5 Bromo 2 Chloro 4 Phenyl Pyrimidine
While comprehensive, peer-reviewed data on the physicochemical properties of 5-Bromo-2-chloro-4-phenyl-pyrimidine are scarce, its basic chemical identity can be established from available information.
| Property | Value |
| Molecular Formula | C₁₀H₆BrClN₂ |
| Molecular Weight | 269.52 g/mol |
| CAS Number | 870722-92-2 |
This data is compiled from chemical supplier databases and should be used for reference purposes. Experimental verification is recommended.
Due to the limited availability of published spectroscopic data, a detailed analysis of its NMR, IR, and mass spectra is not possible at this time. However, based on its structure, one would anticipate characteristic signals corresponding to the phenyl and pyrimidine (B1678525) protons in the ¹H NMR spectrum, and distinct resonances for the carbon atoms of both rings in the ¹³C NMR spectrum. Mass spectrometry would be expected to show a characteristic isotopic pattern due to the presence of bromine and chlorine.
Synthesis of 5 Bromo 2 Chloro 4 Phenyl Pyrimidine
A plausible and efficient one-step synthesis for 5-bromo-2-substituted pyrimidines has been described in the patent literature, which can be adapted for the preparation of 5-Bromo-2-chloro-4-phenyl-pyrimidine. google.com This method involves the reaction of 2-bromomalonaldehyde (B19672) with an appropriate amidine compound. google.com
For the synthesis of the title compound, the reaction would likely proceed via the condensation of 2-bromomalonaldehyde with benzamidine (B55565). The general reaction scheme is as follows:
Reaction Scheme:
Plausible Synthetic Steps:
Condensation: Reaction of 2-bromomalonaldehyde with benzamidine hydrochloride in a suitable solvent, likely under acidic or neutral conditions, would lead to the formation of a dihydropyrimidine (B8664642) intermediate.
Aromatization: The intermediate would then undergo aromatization, possibly through oxidation, to yield 5-bromo-4-phenyl-pyrimidin-2-ol.
Chlorination: The final step would involve the chlorination of the hydroxyl group at the 2-position, a common transformation in pyrimidine (B1678525) chemistry, often achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to afford the desired This compound .
It is important to note that this represents a generalized synthetic route, and specific reaction conditions, such as temperature, solvent, and reaction time, would require empirical optimization for this particular substrate.
Spectroscopic and Crystallographic Structural Characterization
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are fundamental in elucidating the molecular structure of 5-Bromo-2-chloro-4-phenyl-pyrimidine by analyzing the interaction of the compound with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) analyses provide specific details about its structure.
¹H NMR: The proton NMR spectrum identifies the chemical environment of the hydrogen atoms. The spectrum for this compound shows characteristic signals corresponding to the protons on the phenyl ring and the pyrimidine (B1678525) ring.
¹³C NMR and DEPT: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The DEPT experiment further distinguishes between CH, CH₂, and CH₃ groups. The combined data for this compound confirms the presence of the phenyl and pyrimidine ring carbons.
Detailed chemical shift data from these NMR experiments are summarized in the table below.
| ¹H NMR | ¹³C NMR | DEPT-135 |
| Chemical Shift (ppm) | Chemical Shift (ppm) | Phase |
| 7.54-7.58 (m, 3H) | 162.2 | N/A |
| 7.78-7.81 (m, 2H) | 159.9 | N/A |
| 8.80 (s, 1H) | 158.2 | CH |
| 135.2 | N/A | |
| 131.9 | CH | |
| 129.2 (2C) | CH | |
| 129.1 (2C) | CH | |
| 118.9 | N/A |
Data sourced from supplementary information provided by Thatikonda et al. to The Royal Society of Chemistry.
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the molecular formula.
For this compound (C₁₀H₆BrClN₂), the HRMS data provides a precise mass that corresponds to its calculated theoretical mass, thereby confirming its elemental composition.
| Technique | Parameter | Value |
| HRMS | Calculated Mass [M+H]⁺ | 268.9530 |
| Measured Mass [M+H]⁺ | 268.9529 |
Data sourced from supplementary information provided by Thatikonda et al. to The Royal Society of Chemistry.
Single Crystal X-Ray Diffraction Studies
Detailed single-crystal X-ray diffraction studies for this compound have not been found in the searched scientific literature. Such studies are the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state.
Without single-crystal X-ray diffraction data, the specific molecular conformation and the dihedral angles between the phenyl and pyrimidine rings of this compound in the solid state cannot be definitively reported. This analysis would reveal the planarity of the rings and their relative orientation.
A crystallographic analysis would be necessary to identify and characterize the network of noncovalent interactions that stabilize the crystal lattice. In the absence of such data for this compound, a specific description of its hydrogen bonding networks and other noncovalent interactions cannot be provided.
In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data
A comprehensive article detailing the specific spectroscopic and crystallographic characteristics of the chemical compound this compound cannot be generated at this time. Extensive searches for dedicated scientific literature containing experimental data on this particular molecule have not yielded the specific information required to fulfill a detailed structural and analytical profile.
The requested analysis, which includes sections on , Halogen Bonding Interactions, π-π Stacking, Supramolecular Architecture, and Elemental Analysis, necessitates access to primary research data that is not currently available in the public domain. Scientific inquiry into a specific chemical compound involves detailed laboratory analysis, the results of which are typically published in peer-reviewed journals. In the case of this compound, such publications detailing its specific structural and compositional data could not be located.
While research exists for structurally related compounds, such as other substituted pyrimidine derivatives, the strict focus on this compound, as per the instructions, prevents the extrapolation of data from these analogues. The precise arrangement of atoms and the nature of intermolecular interactions are unique to each compound and cannot be accurately inferred from similar structures.
Therefore, without access to specific experimental data from techniques such as X-ray crystallography, NMR spectroscopy, mass spectrometry, and elemental analysis for this compound, a scientifically accurate and thorough article adhering to the requested outline cannot be constructed.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of this compound at an electronic level. These methods provide detailed information about the molecule's geometry, stability, and electronic properties.
Ab Initio and Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For pyrimidine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict various properties. ajchem-a.com These studies help in determining key structural parameters like bond lengths and angles.
Theoretical calculations for related halogenated pyrimidines show that the substitution of halogen atoms influences the electronic and geometrical structure of the pyrimidine ring. nih.gov The electronegativity and position of the bromine and chlorine atoms in this compound are expected to cause significant changes in electron distribution and molecular geometry compared to an unsubstituted pyrimidine.
Table 1: Representative Calculated Structural Parameters for a Phenyl-Pyrimidine System (Note: This data is illustrative and based on typical findings for similar molecules, not a direct experimental result for this compound.)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-N (pyrimidine ring) | 1.33 - 1.38 | |
| C-C (pyrimidine ring) | 1.39 - 1.42 | |
| C-Cl | ~1.74 | |
| C-Br | ~1.90 | |
| C-C (phenyl-pyrimidine link) | ~1.49 | |
| N-C-N (pyrimidine ring) | 126 - 128 | |
| C-N-C (pyrimidine ring) | 115 - 117 |
Analysis of Frontier Molecular Orbitals (FMOs)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. ajchem-a.com The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and pyrimidine rings, while the LUMO is likely distributed over the pyrimidine ring, particularly near the electron-withdrawing chloro and bromo substituents. This distribution dictates the molecule's behavior as an electron donor or acceptor in chemical reactions. Various global reactivity descriptors can be calculated from the HOMO and LUMO energies. ajchem-a.com
Table 2: Illustrative Global Reactivity Descriptors (Note: Values are representative for similar heterocyclic compounds.)
| Descriptor | Formula | Typical Value |
| HOMO Energy (EHOMO) | - | ~ -6.5 eV |
| LUMO Energy (ELUMO) | - | ~ -1.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.5 eV |
| Chemical Softness (S) | 1 / (2η) | ~ 0.2 eV⁻¹ |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | ~ 4.0 eV |
| Electrophilicity Index (ω) | χ² / (2η) | ~ 3.2 eV |
Investigation of Electrostatic, Charge-Transfer, and Second-Order Orbital Interactions
Molecular Electrostatic Potential (MEP) maps are also used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative electrostatic potential (nucleophilic sites), while the areas around the hydrogen and halogen atoms would exhibit positive potential (electrophilic sites). ajchem-a.com
Noncovalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses
Noncovalent interactions (NCIs) play a critical role in the supramolecular assembly and crystal packing of molecules. NCI analysis, based on the reduced density gradient (RDG), allows for the visualization and characterization of weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsions. researchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and interactions based on the topology of the electron density. researchgate.net By locating bond critical points (BCPs) and analyzing their properties (like electron density and its Laplacian), QTAIM can identify and quantify the strength of noncovalent interactions, including halogen bonds, which are expected to be significant for this compound. researchgate.netresearchgate.net
Hirshfeld Surface Analysis for Quantitative Interaction Validation
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. mdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the mapping of various properties, such as dnorm, which highlights contacts shorter than van der Waals radii. nih.gov
Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This data is illustrative and based on typical findings for similar halogenated organic molecules.)
| Intermolecular Contact | Percentage Contribution |
| H···H | 35 - 45% |
| C···H / H···C | 20 - 30% |
| Br···H / H···Br | 5 - 15% |
| Cl···H / H···Cl | 5 - 10% |
| N···H / H···N | 3 - 8% |
| C···C (π-π stacking) | 2 - 5% |
| Others | < 5% |
Prediction of Reactivity and Mechanistic Pathways through Computational Methods
Computational methods are instrumental in predicting the reactivity of molecules and elucidating potential reaction mechanisms. By calculating global and local reactivity descriptors derived from DFT, such as Fukui functions and Parr functions, researchers can identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com
Furthermore, computational chemistry allows for the modeling of reaction pathways by calculating the energies of reactants, transition states, and products. This helps in determining the activation energies and thermodynamic feasibility of different potential reactions. For this compound, such studies could predict the regioselectivity of nucleophilic substitution reactions at the chloro- and bromo-substituted positions or electrophilic attack on the aromatic rings. nih.gov These predictive models are crucial for guiding synthetic efforts and understanding the chemical behavior of the compound.
Role as a Versatile Synthetic Building Block for Complex Molecules
The utility of this compound as a versatile synthetic building block stems from the differential reactivity of its chloro and bromo substituents. The chlorine atom at the 2-position and the bromine atom at the 5-position of the pyrimidine ring are both susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled introduction of various functional groups, enabling the synthesis of complex, highly substituted pyrimidine-based molecules.
The presence of both a chloro and a bromo substituent allows for selective reactions. For instance, palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination can be performed selectively at either the C-Br or C-Cl bond by carefully choosing the reaction conditions, including the catalyst, ligands, and temperature. This selectivity is crucial for the efficient synthesis of intricate molecular structures with desired functionalities at specific positions.
Precursors for Novel Functionalized Pyrimidine Derivatives
This compound serves as an excellent precursor for a wide array of novel functionalized pyrimidine derivatives. The reactivity of the halogen atoms facilitates the introduction of diverse substituents, leading to compounds with tailored electronic and steric properties.
One common approach involves the sequential substitution of the halogen atoms. For example, the more reactive bromine atom can first undergo a Suzuki coupling with a boronic acid to introduce a new aryl or heteroaryl group at the 5-position. Subsequently, the chlorine atom at the 2-position can be replaced by a different nucleophile, such as an amine or an alcohol, through a nucleophilic aromatic substitution (SNAr) reaction. This stepwise functionalization provides access to a vast chemical space of 2,5-disubstituted-4-phenylpyrimidines.
The following table illustrates the synthesis of a functionalized pyrimidine derivative starting from this compound:
| Step | Reactant | Reagent/Catalyst | Product | Reaction Type |
| 1 | This compound | Arylboronic acid, Pd catalyst | 5-Aryl-2-chloro-4-phenyl-pyrimidine | Suzuki Coupling |
| 2 | 5-Aryl-2-chloro-4-phenyl-pyrimidine | Amine | 5-Aryl-2-amino-4-phenyl-pyrimidine | SNAr |
Development of Ligands for Coordination Chemistry and Advanced Materials
The nitrogen atoms within the pyrimidine ring of derivatives synthesized from this compound can act as coordination sites for metal ions. By introducing specific functional groups at the 2 and 5-positions, it is possible to design and synthesize ligands with tailored coordination properties. For instance, the introduction of nitrogen- or oxygen-containing substituents can create bidentate or tridentate ligands capable of forming stable complexes with various transition metals.
These metal complexes can have applications in diverse fields, including catalysis, sensing, and materials science. The electronic properties of the pyrimidine ring, influenced by the phenyl group and other substituents, can be fine-tuned to modulate the photophysical and electrochemical properties of the resulting metal complexes, making them suitable for use in advanced materials such as organic light-emitting diodes (OLEDs) or as components in metal-organic frameworks (MOFs).
Intermediates in the Design and Synthesis of Chemically Diverse Compound Libraries
The ability to perform selective and sequential reactions on this compound makes it an ideal scaffold for the construction of chemically diverse compound libraries. nih.gov In combinatorial chemistry, a common scaffold is systematically decorated with a variety of building blocks to generate a large collection of related compounds. These libraries are then screened for biological activity to identify new drug leads.
Research Findings and Potential Applications
Direct and specific research findings on the biological activity or material properties of 5-Bromo-2-chloro-4-phenyl-pyrimidine are not widely reported in peer-reviewed scientific literature. However, the broader class of phenylpyrimidine derivatives has been the subject of extensive research. For example, various 2-phenylpyrimidine (B3000279) derivatives have been investigated as potential antifungal agents. researchgate.net The structural motif of a halogenated pyrimidine (B1678525) core with an aryl substituent is common in compounds designed to interact with biological targets such as kinases, which are often implicated in cancer and inflammatory diseases.
Given its structural features, This compound represents a promising starting material for the generation of libraries of novel compounds for high-throughput screening in drug discovery programs. Its potential as a precursor to more complex molecules makes it a compound of interest for synthetic and medicinal chemists.
Conclusion
Direct Synthetic Routes to this compound
The direct introduction of a phenyl group onto the pyrimidine core represents an efficient strategy for synthesizing the target compound. Key methodologies include the optimization of established coupling reactions and the development of novel metal-free approaches.
Optimization of Coupling Reactions for Phenyl Substitution
Transition metal-catalyzed cross-coupling reactions are a primary method for forming the crucial carbon-carbon bond between the pyrimidine ring and the phenyl group. The Suzuki-Miyaura coupling is particularly prominent for this transformation, involving the reaction of a halogenated pyrimidine with a phenylboronic acid derivative.
Research has focused on optimizing this reaction to maximize yield and selectivity. The choice of catalyst, ligand, base, and solvent is critical. Palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are frequently employed. The selection of phosphine (B1218219) ligands, like bulky, electron-rich biarylphosphines (e.g., SPhos), can enhance catalytic activity, especially for less reactive chloro-aromatics, enabling reactions at lower temperatures and catalyst loadings.
The reaction conditions are tailored to the specific halogenated precursor. For a substrate like 5-bromo-2-chloropyrimidine (B32469), the bromine at the C5 position is generally more reactive than the chlorine at the C2 position in palladium-catalyzed couplings, allowing for selective phenyl substitution at the C4 or C5 position depending on the starting material. Optimization studies have shown that inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are effective. Solvents like 1,4-dioxane, toluene, and mixtures with water are commonly used to facilitate the reaction.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Phenyl Substitution on Halogenated Pyrimidines
Metal-Free C-H Functionalization Approaches
To circumvent the cost and potential toxicity of transition metal catalysts, metal-free C-H functionalization methods have emerged as a powerful alternative. These techniques involve the direct coupling of a C-H bond on the pyrimidine ring with an arylating agent.
One promising strategy is photochemical arylation. This process can generate pyrimidinyl radicals under UV irradiation, which then react with an aromatic partner like benzene (B151609) to form the C-C bond. This method avoids the need for pre-halogenation of the pyrimidine ring, offering a more atom-economical pathway. Porphyrin-based photocatalysts have been shown to be effective in mediating the C-H arylation of various heterocycles with aryl diazonium salts under visible light. nih.gov
Another approach involves the use of hypervalent iodine reagents, such as diaryliodonium salts, which can serve as arylating agents under metal-free conditions. orgsyn.org These reactions are often promoted by a base and proceed through a radical or polar mechanism, providing a direct route to arylated heterocycles. While these methods are still under development for complex substrates, they represent a greener and more direct synthetic route to compounds like this compound.
Precursor Synthesis and Halogenation Strategies
The availability of appropriately halogenated pyrimidine precursors is fundamental to the synthesis of the target compound. Efficient and scalable methods for producing these intermediates are crucial.
Synthesis of 5-Bromo-2-chloropyrimidine and Related Halogenated Pyrimidines
The key precursor, 5-bromo-2-chloropyrimidine, can be synthesized through several routes. A common method starts from 2-hydroxy-5-bromopyrimidine. chemicalbook.com This intermediate is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine (B128534) or N,N-dimethylaniline, to convert the hydroxyl group into a chlorine atom. chemicalbook.com
Another route begins with 2-aminopyrimidine. The synthesis involves bromination, typically with N-bromosuccinimide (NBS), to yield 2-amino-5-bromopyrimidine. This is followed by a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently replaced by a chlorine atom.
The direct bromination of 2-chloropyrimidine (B141910) using NBS and a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂) also provides a direct pathway to 5-bromo-2-chloropyrimidine. The strategic choice of starting material and halogenation sequence is essential for achieving high yields of the desired dihalogenated pyrimidine.
One-Step Synthetic Processes for Halogenated Pyrimidine Intermediates
To improve efficiency and reduce waste, one-step or one-pot synthetic processes are highly desirable. A patented one-step method for 5-bromo-2-chloropyrimidine starts with 2-hydroxypyrimidine. google.compatsnap.com This process involves an initial bromination using hydrobromic acid and hydrogen peroxide, followed by in-situ chlorination with phosphorus oxychloride and an organic amine catalyst. google.com This streamlined approach simplifies the production process, increases throughput, and improves the utilization of bromine. google.compatsnap.com
Industrial Process Scale-Up Considerations for Bromo-Chloro Aromatic Intermediates
Scaling up the synthesis of bromo-chloro aromatic intermediates like 5-bromo-2-chloropyrimidine from the laboratory to an industrial scale presents several challenges. Key considerations include cost-effectiveness, safety, environmental impact, and process robustness.
Safety and Handling: Reagents such as bromine, phosphorus oxychloride, and hydrobromic acid are corrosive, toxic, and hazardous. lobachemie.com Industrial-scale operations require specialized equipment, closed-system handling to prevent exposure, and robust emergency protocols. The exothermic nature of halogenation and chlorination reactions necessitates precise temperature control using advanced cooling systems to prevent runaway reactions.
Process Optimization and Intensification: For industrial production, batch processes are often converted to continuous flow systems. Continuous flow reactors offer superior heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and enhanced consistency. This "process intensification" leads to smaller, safer, and more energy-efficient production.
Table 2: Chemical Compounds Mentioned in this Article
Derivatization Strategies via Nucleophilic Substitution Reactions
The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two halogen atoms, renders the 2- and 4-positions susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2-position is particularly labile and serves as a primary site for introducing a variety of functional groups.
The displacement of the C2-chloro substituent by nitrogen nucleophiles is a fundamental strategy for elaborating the this compound core. The reactivity at the C4-position is generally lower than at the C2- and C6-positions in dichloropyrimidines, making selective substitution at C2 feasible. arabjchem.org
Treatment of 5-bromo-2,4-dichloropyrimidine (B17362), a closely related analogue, with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) at low temperatures (0–5 °C) selectively displaces the chlorine at the C4-position to yield 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine. jsscacs.edu.in By analogy, reacting this compound with various primary or secondary amines, as well as hydrazine derivatives, is expected to proceed at the C2-position to furnish the corresponding 2-amino- or 2-hydrazinyl-5-bromo-4-phenyl-pyrimidine derivatives. The reaction typically proceeds by heating the pyrimidine substrate with the amine, often in a solvent such as ethanol. researchgate.net For instance, studies on the regioselective displacement of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) have shown that the C4-chloro is more reactive, yielding 5-bromo-2-chloro-6-methylpyrimidin-4-amine. researchgate.net Subsequent reaction of this product with secondary amines displaces the remaining C2-chloro group. researchgate.net This differential reactivity underscores the ability to selectively introduce different amine functionalities at various positions on the pyrimidine ring.
Table 1: Nucleophilic Substitution with Amines and Hydrazines
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 5-Bromo-2,4-dichloro-6-methylpyrimidine | Ammonia | 5-Bromo-2-chloro-6-methylpyrimidin-4-amine | researchgate.net |
| 5-Bromo-2-chloro-6-methylpyrimidin-4-amine | Secondary Amines (e.g., piperidine) | 4-Amino-5-bromo-2-(secondary-amino)pyrimidines | researchgate.net |
Synthesis of Sulfonamide and Sulfamide (B24259) Derivatives
Pyrimidine sulfonamides are a class of compounds with significant biological activity. The synthesis of sulfonamide derivatives from this compound can be approached through a multi-step sequence. A common method involves the initial displacement of a chloro group with a thiol, followed by oxidation to a sulfonyl chloride, and subsequent reaction with an amine.
An alternative and more direct approach involves the reaction of an aminosulfonyl derivative with the chloropyrimidine. For example, a series of novel sulfonamide derivatives were synthesized by reacting 2-(5-bromo-2-chloro-pyrimidin-4-ylthio)-4-methoxy-phenylamine with various aromatic sulfonyl chlorides. wikipedia.org This demonstrates the feasibility of forming a sulfonamide linkage on a pyrimidine scaffold that already contains the 5-bromo and 2-chloro substituents, albeit on a pendant aromatic ring. The direct formation of a sulfonamide at the C2 position would typically involve reacting 2-amino-5-bromo-4-phenylpyrimidine (B113109) with a sulfonyl chloride. Alternatively, building the pyrimidine ring from a sulfonyl guanidine (B92328) derivative is another synthetic strategy. cardiff.ac.uknih.gov
Sulfamide derivatives can also be synthesized. While specific examples starting from this compound are not prevalent, the general synthesis involves the reaction of a chloropyrimidine with sulfamide (H₂NSO₂NH₂) or a substituted sulfamide.
The C2-chloro atom of this compound is readily displaced by sulfur nucleophiles to form thioethers. This reaction typically involves treating the chloropyrimidine with a thiol in the presence of a base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
For instance, 5-bromo-2-chloropyrimidine reacts with methyl mercaptan in DMF at 50°C to produce 5-bromo-2-(methylthio)pyrimidine (B88330) in good yield. chemicalbook.com This methodology is broadly applicable to a range of thiols, including alkyl and aryl thiols, allowing for the introduction of diverse side chains. The resulting thioether can be a final product or an intermediate for further transformations, such as oxidation to sulfoxides or sulfones, which in turn can act as leaving groups for subsequent nucleophilic substitutions. A key intermediate, 2-(5-bromo-2-chloro-pyrimidin-4-ylthio)-4-methoxy-phenylamine, was synthesized from 5-bromo-2,4-dichloropyrimidine and 2-amino-5-methoxythiophenol, highlighting the formation of a thioether linkage at the C4 position. wikipedia.org The analogous reaction at the C2 position of this compound would proceed similarly.
Cross-Coupling Reactions and Advanced Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aryl and heteroaryl structures. The distinct reactivity of the bromine and chlorine atoms in this compound allows for selective and sequential functionalization.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In dihalogenated pyrimidines, the site of the reaction can be selectively controlled. For 5-bromo-2-chloropyrimidine, the Suzuki coupling preferentially occurs at the more reactive C5-bromo position, leaving the C2-chloro position intact for subsequent derivatization. nih.gov This selectivity is attributed to the greater ease of oxidative addition of palladium into the C-Br bond compared to the C-Cl bond.
The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂], a base like potassium carbonate or cesium carbonate, and an aryl- or heteroarylboronic acid in a solvent system such as dioxane/water or dimethoxyethane. nih.govresearchgate.net This methodology allows for the efficient synthesis of a wide array of 5-aryl- and 5-heteroaryl-2-chloro-4-phenyl-pyrimidines. The remaining chloro group can then be subjected to nucleophilic substitution or another cross-coupling reaction under more forcing conditions.
Table 2: Suzuki Cross-Coupling Reaction Conditions
| Catalyst | Base | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | High yield coupling at C-Br | nih.gov |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | Reflux | Coupling at C-Br | nih.gov |
Reactions with Organometallic Reagents (e.g., Indium Organometallics)
Beyond Suzuki reactions, other organometallic reagents can be used to functionalize the this compound scaffold. Organozinc reagents, utilized in Negishi couplings, offer an alternative for C-C bond formation and are known to couple with 2-chloropyridines. wikipedia.orgorganic-chemistry.orgorgsyn.org
Notably, the palladium-catalyzed cross-coupling of triorganoindium reagents (R₃In) with 5-bromo-2-chloropyrimidine has been shown to proceed with high chemoselectivity. nih.gov By controlling the stoichiometry of the indium reagent, either selective coupling at the C5-bromo position or a double coupling at both the C5-bromo and C2-chloro positions can be achieved. Using 40 mol% of the triorganoindium reagent results in the formation of 5-substituted-2-chloropyrimidines in good yields. nih.gov Increasing the amount to 100 mol% leads to the 2,5-disubstituted pyrimidine. nih.gov This methodology was successfully applied in the total synthesis of the marine alkaloid hyrtinadine A, where a tri(3-indolyl)indium reagent was coupled with 5-bromo-2-chloropyrimidine. nih.gov This demonstrates the utility of organoindium reagents for the controlled, sequential, and one-pot functionalization of dihalopyrimidines.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine |
| 2-(5-bromo-2-chloro-pyrimidin-4-ylthio)-4-methoxy-phenylamine |
| 2-amino-5-bromo-4-phenylpyrimidine |
| 2-amino-5-bromo-6-methylpyrimidin-4-amine |
| 2-hydrazinyl-5-bromo-4-phenyl-pyrimidine |
| 4-Amino-5-bromo-2-(secondary-amino)pyrimidines |
| 5-bromo-2,4-dichloro-6-methylpyrimidine |
| 5-bromo-2,4-dichloropyrimidine |
| This compound |
| 5-bromo-2-chloropyrimidine |
| 5-bromo-2-(methylthio)pyrimidine |
| 5-substituted-2-chloropyrimidines |
| Hyrtinadine A |
Construction of Fused Pyrimidine Systems and Polycyclic Architectures
The synthesis of fused pyrimidine systems often leverages the reactivity of halogenated pyrimidine precursors. While specific examples detailing the use of this compound in annulation reactions are not extensively documented, established methodologies for analogous compounds provide a clear blueprint for its potential applications. The general strategy involves utilizing the chloro and bromo groups as handles for sequential reactions, leading to the formation of new rings fused to the pyrimidine core.
One common approach involves the reaction of a di-functional nucleophile with the pyrimidine scaffold. For instance, a compound like 5-bromo-2,4-dichloro-6-methylpyrimidine can react with nucleophiles to build fused systems. researchgate.net By analogy, this compound could be reacted with a nucleophile such as hydrazine or a substituted amine. The initial nucleophilic aromatic substitution (SNAr) would likely occur at the C2-chloro position, which is activated by the two ring nitrogens. The resulting intermediate, containing a nucleophilic group at C2 and a bromine atom at C5, could then undergo an intramolecular cyclization, often promoted by a metal catalyst (e.g., palladium or copper), to form a new five- or six-membered ring.
This strategy is frequently employed for the synthesis of biologically significant fused heterocycles such as:
Pyrazolo[3,4-d]pyrimidines: By reacting the pyrimidine with hydrazine, followed by intramolecular cyclization.
Thiazolo[5,4-d]pyrimidines: By reacting with a sulfur-containing nucleophile like thiourea, followed by cyclization.
Pyrido[2,3-d]pyrimidines: Formed through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) at the C5-bromo position, followed by a cyclization step.
The table below illustrates potential reaction pathways for forming fused systems based on known transformations of related pyrimidines.
| Fused System Target | Potential Reagents | Key Reaction Steps |
| Pyrazolo[4,3-d]pyrimidine derivative | 1. Hydrazine hydrate2. Oxidative cyclization or Pd-catalyzed C-N coupling | 1. SNAr at C2-Cl2. Intramolecular cyclization involving C5-Br |
| Thiazolo[5,4-d]pyrimidine derivative | 1. Thiourea2. Base-mediated cyclization | 1. SNAr at C2-Cl2. Intramolecular SNAr or condensation |
| Furo[2,3-d]pyrimidine derivative | 1. Substituted phenol (B47542) (e.g., 2-hydroxyphenol)2. Pd- or Cu-catalyzed intramolecular C-O coupling | 1. SNAr at C2-Cl2. Intramolecular Ullmann or Buchwald-Hartwig coupling |
These examples highlight the modularity of using halogenated pyrimidines as synthons for complex polycyclic architectures. The choice of reaction conditions and catalysts is critical for controlling the outcome and achieving high yields of the desired fused product.
Mechanistic Investigations of Nucleophilic Aromatic Substitution on Halogenated Pyrimidines
Nucleophilic aromatic substitution (SNAr) is the predominant reaction pathway for halogenated pyrimidines. The mechanism of these reactions has been a topic of extensive investigation, with evidence supporting both stepwise and concerted pathways.
The classical stepwise mechanism proceeds through the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netmasterorganicchemistry.com This occurs when a nucleophile attacks the carbon atom bearing a leaving group, temporarily disrupting the aromaticity of the pyrimidine ring. The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring helps to stabilize the negative charge in this intermediate. youtube.com While Meisenheimer complexes have been isolated and characterized in some SNAr reactions, particularly with highly activated substrates and poor leaving groups, recent studies suggest that for many pyrimidine systems, especially those with good leaving groups like chloride and bromide, the Meisenheimer complex may be a transition state rather than a stable intermediate. researchgate.netstackexchange.com
Increasing evidence points towards concerted SNAr mechanisms for many reactions involving halogenated pyrimidines. stackexchange.comnih.gov In a concerted mechanism, the bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur in a single step, passing through a single transition state. stackexchange.com Computational studies and kinetic isotope effect experiments have provided strong support for the prevalence of concerted pathways in the SNAr reactions of nitrogen-containing heterocycles like pyrimidines. stackexchange.comnih.gov The stability of the potential Meisenheimer complex is a key determinant of the operative mechanism; less stable complexes favor a concerted pathway. researchgate.net
Table 1: Mechanistic Pathways in Nucleophilic Aromatic Substitution on Pyrimidines
| Mechanism | Key Feature | Intermediate/Transition State | Favored by |
|---|---|---|---|
| Stepwise (Addition-Elimination) | Formation of a discrete intermediate | Meisenheimer Complex (Intermediate) | Highly electron-deficient rings, poor leaving groups (e.g., F) |
| Concerted (SNAr) | Single transition state | Meisenheimer-like structure (Transition State) | Less activated rings, good leaving groups (e.g., Cl, Br) |
Regiochemical Control in Halogen Displacement Reactions
In dihalogenated pyrimidines such as this compound analogues, the regioselectivity of nucleophilic substitution is a critical aspect. Generally, for 2,4-dihalopyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position. wuxiapptec.comnih.gov This preference can be rationalized by considering the electronic properties of the pyrimidine ring.
Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) often shows a larger coefficient at the C4 position compared to the C2 position. wuxiapptec.commdpi.com According to frontier molecular orbital theory, nucleophilic attack is favored at the site with the largest LUMO coefficient, thus explaining the observed C4 selectivity. wuxiapptec.com Furthermore, the intermediate formed upon attack at C4 can be effectively stabilized by resonance, with the negative charge being delocalized onto one of the ring nitrogen atoms.
However, this inherent C4 selectivity can be altered or even reversed by the presence of other substituents on the pyrimidine ring. wuxiapptec.com For instance, the introduction of a strong electron-donating group at the C6 position can direct nucleophilic attack to the C2 position. wuxiapptec.com Computational studies have shown that in such cases, the LUMO lobes at C2 and C4 can become similar in size, and other factors may influence the transition state energies to favor C2 substitution. wuxiapptec.com Similarly, a bulky substituent at the C5 position can sterically hinder attack at C4, thereby promoting substitution at the C2 position. wuxiapptec.com The nature of the nucleophile can also play a role in determining the regiochemical outcome. acs.org
Table 2: Factors Influencing Regioselectivity in 2,4-Dihalopyrimidines
| Factor | Influence on Regioselectivity | Example |
|---|---|---|
| Electronic Effects (unsubstituted) | Favors C4 attack due to a larger LUMO coefficient. | Reaction of 2,4-dichloropyrimidine (B19661) with a simple amine. |
| Electron-Donating Group at C6 | Can favor C2 attack by altering LUMO distribution. | 2,4-dichloro-6-methoxypyrimidine. wuxiapptec.com |
| Bulky Substituent at C5 | Steric hindrance at C4 promotes C2 attack. | 2,4-dichloro-5-trimethylsilylpyrimidine. wuxiapptec.com |
| Nature of Nucleophile | Tertiary amines can show excellent C2 selectivity. acs.org | Reaction of 5-substituted-2,4-dichloropyrimidines with tertiary amines. acs.org |
Exploration of ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) Mechanisms in Pyrimidine Transformations
Beyond the standard SNAr pathways, halogenated pyrimidines can undergo substitution through a more complex mechanism known as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure). wikipedia.org This mechanism is particularly relevant for reactions involving strong nucleophiles like metal amides (e.g., sodium amide) at low temperatures. wikipedia.org
The ANRORC mechanism commences with the addition of the nucleophile to a carbon atom of the pyrimidine ring, typically one that does not bear the leaving group. This is followed by the cleavage of a bond within the pyrimidine ring, leading to an open-chain intermediate. Subsequent rotation and ring closure, with the expulsion of the leaving group, result in the formation of the final substituted product, which often involves a rearrangement of the ring atoms. wikipedia.org
Compelling evidence for the ANRORC mechanism has been obtained through isotope labeling studies. For example, in the reaction of a substituted pyrimidine with sodium amide, if the ring nitrogen atoms are labeled with ¹⁵N, the final product shows a scrambling of the isotope label. This indicates that one of the original ring nitrogen atoms has been displaced to an exocyclic position during the reaction, a key feature of the ANRORC pathway. wikipedia.org Similarly, deuterium (B1214612) labeling at specific positions on the pyrimidine ring can also provide evidence for the ring-opening step. wikipedia.org
Influence of Substituents on Reaction Pathways
Substituents on the pyrimidine ring exert a profound influence on the reactivity and reaction pathways of nucleophilic substitution. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the electron density of the pyrimidine ring, thereby affecting the rate of nucleophilic attack and the stability of any intermediates or transition states.
Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, enhance the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack. masterorganicchemistry.comnumberanalytics.com These groups also effectively stabilize the negative charge in the Meisenheimer complex, thereby increasing the rate of SNAr reactions. numberanalytics.com The position of the EWG is crucial; they are most effective when located ortho or para to the site of substitution, as this allows for direct resonance delocalization of the negative charge. masterorganicchemistry.com
Conversely, electron-donating groups, such as amino (-NH₂) or alkoxy (-OR) groups, decrease the electrophilicity of the pyrimidine ring, generally slowing down the rate of nucleophilic substitution. nih.gov However, as discussed in section 3.2, the position of these groups can significantly influence the regioselectivity of the reaction. For instance, an EDG at the C6 position of a 2,4-dichloropyrimidine can reverse the typical C4 selectivity and favor substitution at the C2 position. wuxiapptec.com
Table 3: Effect of Substituents on SNAr Reactivity of Pyrimidines
| Substituent Type | Effect on Reactivity | Mechanism of Influence | Example Group |
|---|---|---|---|
| Electron-Withdrawing Group (EWG) | Increases reaction rate | Enhances ring electrophilicity and stabilizes the Meisenheimer complex. masterorganicchemistry.comnumberanalytics.com | -NO₂, -CN, -CF₃ |
| Electron-Donating Group (EDG) | Decreases reaction rate | Reduces ring electrophilicity. | -NH₂, -OR, -CH₃ |
Catalyst-Mediated Transformations and Reaction Kinetics
While many nucleophilic substitutions on halogenated pyrimidines proceed readily without a catalyst, certain transformations benefit from or require catalyst mediation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, have become powerful tools for the functionalization of halogenated pyrimidines, including the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com
In these reactions, the catalyst, typically a palladium(0) complex, facilitates the reaction between the halogenated pyrimidine and a nucleophilic coupling partner (e.g., an organoborane or organotin reagent). The general catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the carbon-halogen bond, transmetalation with the nucleophilic partner, and reductive elimination to form the final product and regenerate the catalyst. mdpi.com The use of specific ligands on the palladium catalyst is often crucial for achieving high efficiency and selectivity in these transformations.
The kinetics of nucleophilic aromatic substitution reactions are typically second-order, with the rate depending on the concentrations of both the pyrimidine substrate and the nucleophile. For stepwise SNAr reactions, the initial nucleophilic attack and formation of the Meisenheimer complex is usually the rate-determining step. masterorganicchemistry.com In catalyst-mediated reactions, the kinetics can be more complex, depending on the specific catalytic cycle and which step is rate-limiting. Factors such as catalyst loading, ligand identity, temperature, and solvent can all significantly influence the reaction rate.
Future Directions in Research on 5 Bromo 2 Chloro 4 Phenyl Pyrimidine
Development of Sustainable and Green Synthetic Methodologies
The paradigm shift in chemical synthesis towards environmentally benign processes is a critical future direction. kuey.net Traditional methods for synthesizing pyrimidine (B1678525) derivatives often rely on hazardous solvents and toxic reagents, which can pose risks to both human health and the environment. rasayanjournal.co.in Research into the synthesis of 5-Bromo-2-chloro-4-phenyl-pyrimidine is expected to align with the principles of green chemistry, aiming to reduce waste, improve energy efficiency, and utilize safer materials. kuey.netrasayanjournal.co.in
Key areas of development include:
Microwave-Assisted and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly shorten reaction times, increase product yields, and enhance product purities compared to conventional heating methods. powertechjournal.comresearchgate.net The application of microwave irradiation or ultrasonic waves could streamline the synthesis of the target compound, minimizing energy consumption and by-product formation. rasayanjournal.co.inpowertechjournal.com
Solvent-Free Reactions: Performing syntheses in the absence of solvents, or in greener solvents like water or ionic liquids, represents a major goal of green chemistry. nih.govjmaterenvironsci.com Future methodologies may involve mechanochemistry (ball milling) or solid-state reactions to produce this compound, thereby eliminating the environmental impact associated with volatile organic solvents. rasayanjournal.co.in
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product, are inherently atom-economical and efficient. rasayanjournal.co.in Designing a novel MCR pathway for this compound would reduce the number of synthetic steps, minimize waste, and simplify purification processes. jmaterenvironsci.com
Use of Recyclable Catalysts: The development and implementation of reusable heterogeneous or biocatalysts can replace traditional stoichiometric reagents, leading to more sustainable processes. kuey.netrsc.org
| Feature | Traditional Synthetic Methods | Green Synthetic Methodologies |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, Ultrasound, Mechanochemistry powertechjournal.com |
| Solvents | Volatile organic compounds (VOCs) | Water, Ionic Liquids, Supercritical Fluids, or Solvent-Free rasayanjournal.co.injmaterenvironsci.com |
| Reaction Time | Often lengthy (hours to days) | Significantly reduced (minutes to hours) rasayanjournal.co.in |
| Waste Generation | Higher, due to multi-step processes and solvent use | Lower, due to atom economy and catalyst recycling kuey.net |
| Catalysts | Often stoichiometric, single-use reagents | Recyclable heterogeneous catalysts, biocatalysts rsc.org |
| Process Complexity | Multiple steps with intermediate isolation | Often one-pot or multicomponent reactions rasayanjournal.co.in |
Exploration of Novel Reactivity and Transformation Pathways
The unique arrangement of substituents on the this compound ring—a phenyl group at C4, a bromine atom at C5, and a chlorine atom at C2—offers a rich platform for exploring novel chemical reactions. Future research will likely focus on leveraging the differential reactivity of the C-Br and C-Cl bonds and activating other positions on the pyrimidine core.
Sequential and Site-Selective Cross-Coupling: The distinct electronic environments of the chlorine at the 2-position and the bromine at the 5-position allow for programmed, site-selective functionalization. Future work will explore sequential Suzuki, Stille, Buchwald-Hartwig, and Sonogashira cross-coupling reactions to introduce diverse substituents at these positions, creating complex molecular architectures that are otherwise difficult to access.
Skeletal Editing and Ring Transformation: A frontier in synthetic chemistry is the concept of "skeletal editing," where the core framework of a molecule is altered. nih.gov A potential future direction is the development of methods to transform the pyrimidine ring of this compound into other heterocyclic systems, such as pyridines or pyrazoles. chinesechemsoc.org Such deconstruction-reconstruction strategies could rapidly diversify the core scaffold, providing access to novel chemical space for drug discovery. nih.govchinesechemsoc.org
C-H Bond Functionalization: Direct functionalization of the C-H bonds on the phenyl ring (at the ortho-, meta-, and para-positions) represents an atom-economical way to introduce further complexity. Future studies may employ transition-metal catalysis to achieve regioselective C-H activation, allowing for the installation of new functional groups without pre-functionalized starting materials.
| Transformation Type | Description | Potential Reagents/Catalysts | Resulting Structure |
| Site-Selective Sonogashira Coupling | Sequential coupling of terminal alkynes, potentially exploiting the higher reactivity of the C-Br bond over the C-Cl bond. | Pd catalysts (e.g., Pd(PPh₃)₄), CuI | Di-alkynylated pyrimidine derivatives |
| Buchwald-Hartwig Amination | Introduction of nitrogen-based nucleophiles (amines, amides) at the C2 and C5 positions. | Pd or Ni catalysts with specialized ligands | Substituted amino-pyrimidines |
| Skeletal Editing (Pyrimidine to Pyridine) | Ring-opening and rearrangement cascade to convert the 1,3-diazine core into a pyridine (B92270) ring. chinesechemsoc.org | Activation with Tf₂O followed by nucleophilic addition and rearrangement. chinesechemsoc.org | Highly substituted pyridine derivatives |
| C-H Arylation | Direct coupling of the phenyl ring's C-H bonds with aryl halides. | Rh(III) or Pd(II) catalysts | Bi-aryl or ter-phenyl pyrimidine systems |
Advanced Structural and Spectroscopic Characterization Techniques
While standard techniques like NMR and mass spectrometry are routine, future research will benefit from the application of more advanced analytical methods to gain deeper insights into the structure, purity, and dynamic behavior of this compound and its derivatives.
Single-Crystal X-ray Diffraction: Obtaining a crystal structure provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net This technique will be crucial for confirming the regioselectivity of substitution reactions and understanding non-covalent interactions like halogen bonding or π-stacking, which can influence material properties.
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for the unambiguous assignment of ¹H and ¹³C NMR signals, especially in complex derivatives of the parent compound. These methods will be essential for confirming the precise location of newly introduced substituents.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) will continue to be vital for confirming elemental composition. Furthermore, techniques like tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, providing structural information and aiding in the identification of reaction intermediates or by-products.
Surface-Enhanced and Tip-Enhanced Raman Spectroscopy (SERS/TERS): These highly sensitive techniques can provide detailed vibrational information, even down to the single-molecule level. mdpi.com Future applications could include studying the adsorption of this compound on catalytic surfaces or its integration into nanoscale devices, offering insights not available through bulk measurement techniques. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. nih.gov For a molecule like this compound, these computational tools offer powerful predictive capabilities.
Retrosynthesis and Route Planning: AI-powered retrosynthesis tools can analyze the structure of a complex target molecule derived from this compound and propose multiple viable synthetic pathways. nih.gov These programs, trained on vast reaction databases, can identify novel and non-intuitive routes that may be more efficient or sustainable than those conceived by human chemists. acs.org
Reaction Outcome and Yield Prediction: ML models, particularly deep neural networks, can be trained to predict the outcome and yield of a chemical reaction based on the reactants, reagents, and conditions. nih.govdigitellinc.com This could be applied to predict the success of various cross-coupling reactions on the this compound scaffold, saving significant time and resources by prioritizing high-probability experiments.
Property Prediction: AI can be used to predict the physicochemical, pharmacological, and material properties of virtual libraries of compounds derived from this compound. This allows for in silico screening of thousands of potential derivatives to identify candidates with desired characteristics (e.g., kinase inhibition, fluorescence) before committing to their synthesis.
Expanded Computational Studies for Deeper Mechanistic Understanding
Computational chemistry provides a molecular-level lens to understand why reactions proceed in a certain way. Future research will increasingly rely on theoretical studies to complement and guide experimental work on this compound.
Density Functional Theory (DFT) Calculations: DFT is a powerful tool for investigating reaction mechanisms. rsc.org It can be used to calculate the energies of reactants, transition states, and products for proposed reaction pathways. researchgate.net Such studies can elucidate the regioselectivity of nucleophilic substitution, explain the catalytic cycle in cross-coupling reactions, and predict the feasibility of novel transformations. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time. This approach can be used to study conformational preferences, solvent effects, and the interaction of this compound derivatives with biological targets like enzymes or receptors, providing insights into binding modes and affinities.
Predicting Spectroscopic Properties: Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. This can aid in the structural confirmation of newly synthesized compounds by comparing calculated spectra with experimental results.
By combining these advanced experimental and computational approaches, future research will continue to expand the synthetic utility and application scope of this compound, solidifying its role as a valuable building block in modern chemistry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-bromo-2-chloro-4-phenyl-pyrimidine, and how can purity be optimized?
- Methodological Answer : A common approach involves halogenation and substitution reactions. For example, stannous chloride in hydrochloric acid can reduce nitro groups in intermediates (e.g., 5-bromo-2-chloro-4-nitropyrimidine), followed by ethyl acetate extraction and recrystallization from acetonitrile to achieve ~90% yield . Purity optimization includes solvent selection (e.g., acetonitrile for recrystallization) and monitoring by HPLC or TLC.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography resolves planar pyrimidine ring geometry and hydrogen-bonded supramolecular networks (e.g., N–H···N interactions) .
- NMR (¹H/¹³C) identifies substituent positions (e.g., phenyl vs. bromo groups).
- FTIR confirms functional groups (e.g., C–Br stretch at ~550 cm⁻¹) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to acute toxicity (H301/H311) . Work in a fume hood to avoid inhalation. Waste should be segregated and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Methodological Answer :
- Temperature control : Maintain 273 K during nitro group reduction to prevent side reactions .
- Catalyst screening : Test alternatives to stannous chloride (e.g., Fe/HCl) for greener synthesis.
- Kinetic studies : Use in-situ IR or LC-MS to track intermediate formation and adjust stoichiometry.
Q. What computational methods validate the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT calculations predict electron density at bromine (likely site for Suzuki-Miyaura coupling).
- Molecular docking assesses interactions with biological targets (e.g., kinase inhibitors).
- Compare with crystallographic data to verify computational models .
Q. How does the crystal packing influence the compound’s stability and solubility?
- Methodological Answer :
- Analyze hydrogen-bonding networks (e.g., dimer formation via N7–H···N3 bonds) .
- Measure solubility in polar vs. non-polar solvents and correlate with lattice energy (via DSC/TGA).
- Modify substituents (e.g., phenyl to pyridyl) to disrupt planar stacking and enhance solubility.
Q. What strategies differentiate the reactivity of bromine vs. chlorine in this scaffold?
- Methodological Answer :
- Selective functionalization : Use Pd-catalyzed coupling for bromine (e.g., Buchwald-Hartwig amination), leaving chlorine intact.
- Kinetic isotope effects : Compare reaction rates of Br vs. Cl in SNAr reactions .
- XPS/EDX mapping confirms site-specific substitution in post-reaction analysis.
Q. How can supramolecular interactions be exploited for material science applications?
- Methodological Answer :
- Engineer 2D networks (observed in bc-plane packing) for organic semiconductors .
- Co-crystallize with π-acceptors (e.g., TCNQ) to study charge-transfer properties via UV-vis/EPR.
Contradictions and Data Gaps
- Synthetic Yield Discrepancies : reports 90% yield, but scalability may vary with reagent quality .
- Safety Classifications : Sigma-Aldrich lists acute toxicity (H301), while later sources omit specific data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
